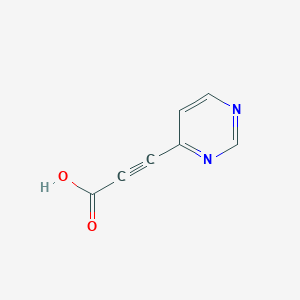

3-(Pyrimidin-4-yl)propiolic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4N2O2 |

|---|---|

Molecular Weight |

148.12 g/mol |

IUPAC Name |

3-pyrimidin-4-ylprop-2-ynoic acid |

InChI |

InChI=1S/C7H4N2O2/c10-7(11)2-1-6-3-4-8-5-9-6/h3-5H,(H,10,11) |

InChI Key |

WQERTIUDAKCTCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CN=C1C#CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Pyrimidin 4 Yl Propiolic Acid and Analogues

Strategies for the Construction and Functionalization of the Pyrimidine (B1678525) Nucleus

The pyrimidine ring is a fundamental scaffold in many natural products and synthetic bioactive compounds. researchgate.net Its synthesis and functionalization are well-established fields in organic chemistry.

The construction of the pyrimidine core can be achieved through a variety of methods, ranging from classical condensation reactions to modern metal-catalyzed processes.

Classical Methods: The most traditional and widely used method for pyrimidine synthesis is the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and an amidine-containing molecule, such as guanidine (B92328) or urea (B33335). researchgate.netnih.gov The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea, is a prime example of a multicomponent reaction (MCR) that efficiently produces dihydropyrimidines, which can be subsequently oxidized to pyrimidines. mdpi.com Another classical route is the Pinner synthesis, which typically involves the reaction of β-bromo-α,β-unsaturated ketones with amidines. researchgate.net These methods are valued for their simplicity and use of readily available starting materials. nih.gov

Modern Methods: Contemporary approaches often employ transition-metal catalysis to achieve higher efficiency and broader substrate scope. Copper-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines are a powerful tool for building the pyrimidine ring. mdpi.com For instance, a copper-catalyzed three-component reaction of terminal alkynes, carbon dioxide, and amidine hydrochloride can yield 2,6-disubstituted pyrimidones. mdpi.com Iridium-catalyzed multicomponent synthesis from amidines and alcohols also provides a regioselective pathway to pyrimidines through a sequence of condensation and dehydrogenation steps. mdpi.comorganic-chemistry.org These modern techniques often offer milder reaction conditions and greater functional group tolerance compared to classical approaches. organic-chemistry.org

| Method | Description | Components | Key Features |

| Pinner Synthesis | Classical cyclocondensation | β-dicarbonyl surrogates and amidines | Well-established, straightforward. researchgate.net |

| Biginelli Reaction | Multicomponent one-pot synthesis | Aldehyde, β-ketoester, urea/thiourea | Efficiently forms dihydropyrimidines. mdpi.com |

| Copper-Catalyzed Cyclization | Modern metal-catalyzed approach | Ketones and nitriles | Broad substrate scope, good functional group tolerance. mdpi.comorganic-chemistry.org |

| Iridium-Catalyzed MCR | Modern multicomponent reaction | Amidines and multiple alcohol units | High regioselectivity, efficient C-C and C-N bond formation. mdpi.com |

To synthesize 3-(pyrimidin-4-yl)propiolic acid, a functional group must be installed at the C4 position of the pyrimidine ring to enable the coupling of the propiolic acid moiety. The π-electron deficient character of the pyrimidine ring makes positions 2, 4, and 6 susceptible to nucleophilic substitution, which is a key strategy for functionalization. researchgate.net

Halogenated pyrimidines, such as 2,4-dichloropyrimidine, are common and versatile starting materials. researchgate.netnih.gov The chlorine atoms at positions 2 and 4 can be selectively substituted by various nucleophiles under controlled conditions. Cross-coupling reactions, including Suzuki, Stille, and Sonogashira, are extensively used with halogenated pyrimidines to form new carbon-carbon bonds. researchgate.net The oxidative addition of palladium to the carbon-chlorine bond at these positions often proceeds efficiently without the need for specialized ligands. researchgate.net

Furthermore, directed metalation strategies can achieve regioselective functionalization. The use of TMP (2,2,6,6-tetramethylpiperidyl) bases, such as TMPMgCl·LiCl, can selectively deprotonate specific positions on the heterocyclic scaffold, allowing for the introduction of an electrophile. acs.org A deconstruction-reconstruction strategy has also been developed, where the pyrimidine ring is opened to a vinamidinium salt and then recyclized, allowing for diversification at various positions. nih.gov

| Position | Reagent/Method | Reaction Type | Purpose |

| C4 | 2,4,6-trichloropyrimidine | Nucleophilic Aromatic Substitution | Introduction of amines or other nucleophiles. nih.gov |

| C2, C4, C6 | Halogenated Pyrimidines | Palladium-Catalyzed Cross-Coupling | C-C bond formation (e.g., Sonogashira, Suzuki). researchgate.netmdpi.com |

| C7 (fused) | TMPMgCl·LiCl | Directed Magnesiation | Regioselective introduction of electrophiles. acs.org |

| C5 | N-chlorosuccinimide (NCS) | Electrophilic Halogenation (via intermediate) | Introduction of a halogen for further functionalization. nih.gov |

Approaches for Introducing the Propiolic Acid Moiety

Once a suitably functionalized pyrimidine is obtained (e.g., 4-halopyrimidine), the next critical phase is the introduction of the three-carbon propiolic acid side chain. This is typically accomplished through carbon-carbon bond-forming reactions followed by carboxylation or by direct coupling with a propiolic acid equivalent.

Transition metal-catalyzed cross-coupling reactions are the most prominent methods for forming the C-C bond between an sp²-hybridized carbon of the pyrimidine ring and an sp-hybridized carbon of an alkyne. rsc.org

The Sonogashira coupling is a cornerstone reaction in this context. It involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.com To synthesize the target molecule, a 4-halopyrimidine would be coupled with a protected alkyne such as propargyl alcohol or an ester of propiolic acid, like ethyl propiolate. mdpi.com This reaction offers a direct route to install the required three-carbon skeleton onto the pyrimidine ring. Decarboxylative coupling reactions, where an alkynyl carboxylic acid is coupled with an aryl halide, also represent a powerful method for forming C(sp)-C(sp) bonds. rsc.org

If the alkynylation step introduces a terminal alkyne (e.g., 4-ethynylpyrimidine), the final step is the conversion of the terminal alkyne to a carboxylic acid.

Direct carboxylation of a terminal alkyne with carbon dioxide (CO₂) is an atom-economical and environmentally friendly approach. organic-chemistry.orggoogle.com This transformation can be catalyzed by various systems. An organocatalytic method using a bifunctional organocatalyst and cesium carbonate enables the direct carboxylation of terminal alkynes with CO₂ at atmospheric pressure. organic-chemistry.org Alternatively, a heterogeneous copper(II)-exchanged montmorillonite (B579905) K-10 catalyst system has been developed for the direct carboxylation of terminal alkynes under mild conditions. google.com

An older, more traditional method involves the reaction of an alkali metal acetylide with carbon dioxide under pressure. google.comgoogle.com A more common laboratory-scale approach involves the lithiation of the terminal alkyne with a strong base like n-butyllithium, followed by quenching the resulting alkynyllithium species with dry CO₂ (often in the form of dry ice).

| Reaction | Description | Starting Materials | Key Reagents/Catalysts |

| Sonogashira Coupling | Pd/Cu-catalyzed cross-coupling to form a C(sp²)-C(sp) bond. | 4-Halopyrimidine, Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base. mdpi.com |

| Decarboxylative Alkynylation | Cu-catalyzed cross-coupling forming an unsymmetrical diyne. | Propiolic acid, Terminal Alkyne | Copper catalyst, Air (as oxidant). researchgate.net |

| Direct Carboxylation | Conversion of a terminal alkyne to a carboxylic acid. | 4-Ethynylpyrimidine, CO₂ | Organocatalyst or Heterogeneous Cu(II) catalyst. organic-chemistry.orggoogle.com |

| Lithiation-Carboxylation | Two-step conversion of a terminal alkyne to a carboxylic acid. | 4-Ethynylpyrimidine | n-Butyllithium, then solid CO₂. |

Multi-Step Synthesis Pathways from Readily Available Precursors

Based on the individual reactions discussed, a logical multi-step synthesis for this compound can be proposed, starting from commercially available precursors. A plausible and efficient route would involve the Sonogashira coupling of a functionalized pyrimidine with an ester of propiolic acid, followed by hydrolysis.

Proposed Synthetic Route:

Preparation of a C4-Functionalized Pyrimidine: The synthesis would likely begin with a commercially available, inexpensive pyrimidine derivative. For instance, starting with 2,4-dichloropyrimidine, selective nucleophilic substitution or a subsequent reaction could yield a monosubstituted 4-chloropyrimidine (B154816) derivative if desired, or 4-chloropyrimidine itself can be used if available.

Sonogashira Coupling: The 4-chloropyrimidine (or the corresponding 4-bromo- or 4-iodopyrimidine (B154834) for higher reactivity) would undergo a palladium/copper-catalyzed Sonogashira coupling with a propiolate ester, such as methyl propiolate or ethyl propiolate. wikipedia.org This reaction directly attaches the three-carbon ester-containing chain to the C4 position of the pyrimidine ring.

Saponification: The resulting ester, methyl or ethyl 3-(pyrimidin-4-yl)propiolate, is then subjected to hydrolysis (saponification). This is typically achieved by treatment with an aqueous base, such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup to protonate the carboxylate and yield the final product, this compound.

This pathway leverages robust and high-yielding reactions, making it a practical approach for accessing the target compound and its analogues for further research and application.

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines to minimize environmental impact and enhance sustainability. nih.govrasayanjournal.co.in These principles focus on the use of renewable resources, energy efficiency, waste reduction, and the use of less hazardous chemicals. rasayanjournal.co.inresearchgate.net While specific green synthetic routes for this compound are not extensively documented, the application of green chemistry principles to the synthesis of pyrimidine derivatives, in general, provides a framework for developing more sustainable methods. nih.govnih.gov

Key Green Chemistry Strategies Applicable to Pyrimidine Synthesis:

Use of Greener Solvents: Traditional organic syntheses often employ volatile and toxic solvents. A key green chemistry approach is the replacement of these with more environmentally benign alternatives such as water, ethanol, or ionic liquids. researchgate.netjmaterenvironsci.com For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been successfully carried out in an aqueous medium. jmaterenvironsci.com

Catalyst Innovation: The development of more efficient and reusable catalysts is a cornerstone of green chemistry. researchgate.net This includes the use of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled, as well as exploring earth-abundant and less toxic metal catalysts as alternatives to precious metals like palladium. researchgate.net For Sonogashira couplings, research has focused on developing copper-free systems and utilizing catalysts based on less toxic metals like iron or nickel. wikipedia.org

Energy Efficiency: The use of alternative energy sources such as microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netresearchgate.net Microwave-assisted synthesis has been shown to accelerate the synthesis of various pyrimidine derivatives. researchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and purification efforts. jmaterenvironsci.comacs.org A sustainable multicomponent synthesis of pyrimidines from amidines and alcohols catalyzed by an iridium pincer complex has been reported, liberating only hydrogen and water as byproducts. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Direct C-H activation is an excellent example of an atom-economical approach as it avoids the use of pre-activated substrates. nih.govthieme-connect.com

Hypothetical Green Synthesis of this compound:

A hypothetical green synthesis of this compound could involve a Sonogashira coupling of 4-chloropyrimidine with propiolic acid under greener conditions. This could entail:

Employing a heterogeneous palladium catalyst or a more sustainable metal catalyst to facilitate easy recovery and reuse.

Utilizing a green solvent such as water or a biodegradable ionic liquid.

Conducting the reaction under microwave irradiation to reduce reaction time and energy input.

The following table summarizes various green chemistry approaches that have been applied to the synthesis of pyrimidine derivatives and could be adapted for the synthesis of this compound.

| Green Chemistry Approach | Description | Potential Application to this compound Synthesis | Supporting Evidence for Pyrimidine Derivatives |

| Aqueous Media | Using water as a solvent to reduce the use of volatile organic compounds (VOCs). | Sonogashira coupling of 4-halopyrimidine with propiolic acid in water. | Synthesis of pyrano[2,3-d]pyrimidines in aqueous media. jmaterenvironsci.com |

| Microwave-Assisted Synthesis | Utilizing microwave energy to accelerate reactions and improve yields. | Accelerated Sonogashira coupling reaction. | Microwave-assisted synthesis of various pyrimidine derivatives. researchgate.netresearchgate.net |

| Multicomponent Reactions | Combining three or more reactants in a one-pot synthesis to increase efficiency. | A one-pot reaction involving a pyrimidine precursor, an alkyne source, and a carboxylating agent. | Iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols. acs.org |

| Reusable Catalysts | Employing heterogeneous or recyclable catalysts to minimize waste. | Use of a polymer-supported palladium catalyst for the Sonogashira reaction. | Development of recoverable dendritic Pd catalysts for the Sonogashira reaction. wikipedia.org |

| Direct C-H Functionalization | Activating a C-H bond directly to avoid pre-functionalization steps. | Direct C-H alkynylation of the pyrimidine ring at the 4-position. | Transition-metal-catalyzed C-H functionalization of pyrimidines. nih.govthieme-connect.com |

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.

Exploration of Derivatives and Structural Modifications of 3 Pyrimidin 4 Yl Propiolic Acid

Chemical Derivatization at the Pyrimidine (B1678525) Ring for Enhanced Bioactivity

The pyrimidine ring is a key pharmacophore found in numerous biologically active compounds. juniperpublishers.comnih.govnih.gov Its derivatization is a common strategy to fine-tune the therapeutic properties of a lead compound.

The introduction of various substituents onto the pyrimidine ring can profoundly influence its electronic and steric characteristics, thereby affecting its interaction with biological targets. The electronic nature of substituents, whether electron-donating or electron-withdrawing, can alter the electron density of the pyrimidine ring, which is crucial for interactions such as hydrogen bonding and π-π stacking with receptor sites. researchgate.netnih.gov For instance, the introduction of electron-withdrawing groups can enhance the acidity of N-H protons, potentially leading to stronger hydrogen bond donor capabilities. Conversely, electron-donating groups can increase the basicity of the ring nitrogens, making them better hydrogen bond acceptors.

Steric hindrance, introduced by bulky substituents, also plays a critical role in determining the binding affinity and selectivity of a molecule for its target receptor. nih.govmdpi.com The size and shape of the substituent can dictate the orientation of the molecule within a binding pocket, either promoting a favorable conformation for interaction or sterically clashing with the receptor. A careful balance between electronic and steric effects is often necessary to optimize biological activity.

A study on pyridylamido-type catalysts demonstrated that even subtle changes in substituents, such as replacing isopropyl groups with smaller methyl groups, can significantly decrease the stereoselectivity of a reaction, highlighting the importance of steric factors. mdpi.com Similarly, in bimetallic complexes, the steric accessibility of a chelated metal atom is influenced by the volume of organic groups and the presence of substituents on adjacent rings. nih.gov

Table 1: Effects of Pyrimidine Ring Substituents on Molecular Properties

| Substituent Type | Electronic Effect | Steric Effect | Potential Impact on Receptor Interaction |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases electron density on the ring | Varies with substituent size | Enhanced hydrogen bond acceptor capability |

| Electron-Withdrawing (e.g., -Cl, -NO₂) | Decreases electron density on the ring | Varies with substituent size | Enhanced hydrogen bond donor capability |

| Bulky Groups (e.g., -t-butyl, aryl) | Minimal electronic effect | Significant increase in steric hindrance | Can improve selectivity or cause steric clash |

Fusing the pyrimidine ring of 3-(pyrimidin-4-yl)propiolic acid with other heterocyclic systems is a powerful strategy for creating novel chemical entities with potentially enhanced or entirely new biological activities. nih.govnih.govderpharmachemica.com This approach can lead to more rigid and conformationally constrained molecules, which can improve binding affinity and selectivity for a target. The fusion of a pyrimidine core with other heterocycles is known to significantly alter physical and chemical properties like lipophilicity, polarity, and solubility, which are crucial for drug design. nih.gov

Modifications of the Propiolic Acid Side Chain

The propiolic acid side chain is another key feature of the molecule that can be readily modified to alter its properties.

Altering the length and degree of saturation of the alkynyl chain can significantly impact the molecule's flexibility, lipophilicity, and spatial orientation. Shortening or lengthening the chain can change the distance between the pyrimidine ring and the carboxylic acid group, which could be critical for optimal interaction with a biological target.

The introduction of saturation to form propionic acid analogues would transform the rigid, linear alkyne into a more flexible, sp³-hybridized chain. This increased conformational flexibility could allow the molecule to adopt different binding poses within a receptor, potentially leading to improved activity. For instance, a series of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives were synthesized and showed significant anti-inflammatory activity. juniperpublishers.com

The carboxylic acid group is a common site for modification to create prodrugs. Esterification or amidation masks the polar carboxylic acid group, which can improve the molecule's lipophilicity and ability to cross cell membranes. Once inside the body, these ester or amide derivatives can be hydrolyzed by metabolic enzymes to release the active parent drug, this compound. This approach can enhance the oral bioavailability and pharmacokinetic profile of the compound. researchgate.net

Stereochemical Considerations in the Design and Synthesis of Derivatives

While this compound itself is achiral, the introduction of substituents on the pyrimidine ring or modifications to the side chain can create chiral centers. For example, reduction of the alkyne to an alkene can result in E and Z isomers, and further reduction to an alkane can create a stereocenter if the substituents on the pyrimidine ring are different at the 2- and 6-positions.

When chiral centers are present, it is crucial to consider the stereochemistry in the design and synthesis of derivatives, as different enantiomers or diastereomers often exhibit significantly different biological activities and pharmacokinetic profiles. The stereoselectivity of reactions becomes a key factor, and computational methods like Density Functional Theory (DFT) can be employed to understand and predict the stereochemical outcomes of synthetic transformations. mdpi.com The fine-tuning of ligand structure, including the size and nature of substituents, can have a profound impact on the stereoregularity of the products. mdpi.com

Computational and Theoretical Investigations of 3 Pyrimidin 4 Yl Propiolic Acid

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these calculations can elucidate the electronic structure, reactivity, and spectroscopic characteristics of a compound. For 3-(Pyrimidin-4-yl)propiolic acid, such studies can reveal critical information about its stability, reactivity, and potential interaction mechanisms.

Analysis of Molecular Orbitals and Reactivity Descriptors

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. nih.gov

In a hypothetical quantum chemical study of this compound, the HOMO is likely to be distributed over the electron-rich regions, such as the propiolic acid group and the nitrogen atoms of the pyrimidine (B1678525) ring. Conversely, the LUMO would be expected to be localized on the electron-deficient carbon atoms of the pyrimidine ring and the acetylenic carbon atoms. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule could readily participate in chemical reactions. nih.gov

Reactivity descriptors, derived from the conceptual density functional theory (DFT), provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). For instance, a study on pyrimidine derivatives demonstrated how these descriptors can elucidate the chemical stability and reactivity of the molecules. nih.gov

Table 1: Illustrative Reactivity Descriptors for this compound

| Descriptor | Value (Illustrative) | Interpretation |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability |

| Electronegativity (χ) | 4.35 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.85 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 3.32 | Propensity to accept electrons |

| Note: These values are for illustrative purposes to demonstrate the type of data obtained from quantum chemical calculations. |

Conformational Analysis and Tautomerism

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable geometries of a molecule and the energy barriers between them. For this compound, rotation around the single bond connecting the pyrimidine ring and the propiolic acid side chain would be a key conformational variable.

Tautomerism, the interconversion of structural isomers, is another critical aspect to consider for pyrimidine-containing compounds. nih.govmdpi.com For example, a study on a ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine system demonstrated that the tautomeric equilibrium can be influenced by intramolecular hydrogen bonding and the surrounding environment. nih.govmdpi.com In the case of this compound, while the pyrimidine ring itself is less prone to tautomerism than substituted pyrimidines, the possibility of proton migration under certain conditions could be investigated computationally.

Table 2: Illustrative Conformational Energy Profile of this compound

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Planar | 0 | 0.0 |

| Perpendicular | 90 | 2.5 |

| Note: This table illustrates a simplified conformational analysis, showing the relative energy of different spatial arrangements. |

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein.

Ligand-Protein Interaction Profiling and Hotspot Identification

Molecular docking simulations can provide a detailed profile of the interactions between a ligand and a protein's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, in a study of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors, molecular docking revealed key hydrogen bond interactions with the hinge region of the kinase. nih.gov

By analyzing the docked pose of this compound within a target protein's active site, it would be possible to identify "hotspots" – specific amino acid residues that contribute significantly to the binding affinity. The pyrimidine ring could form hydrogen bonds with polar residues, while the propiolic acid moiety could interact with charged or polar residues.

Prediction of Binding Affinities and Modes of Action

Beyond predicting the binding pose, docking algorithms can estimate the binding affinity, often expressed as a docking score or a predicted inhibition constant (Ki) or IC50 value. nih.govnih.gov These scores are calculated based on the intermolecular forces and the desolvation energy upon binding. While these predictions are not always perfectly accurate, they are invaluable for ranking potential drug candidates and prioritizing them for experimental testing. nih.govnih.gov

The predicted binding mode can also suggest a potential mode of action. For example, if this compound is predicted to bind in the active site of an enzyme and interact with key catalytic residues, it could be hypothesized to be a competitive inhibitor.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value (Illustrative) |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Ki (nM) | 150 |

| Key Interacting Residues | Asp145, Lys20, Phe80 |

| Hydrogen Bonds | N1 of pyrimidine with Asp145 backbone NH |

| Hydrophobic Interactions | Pyrimidine ring with Phe80 side chain |

| Note: These results are hypothetical and serve to illustrate the output of a molecular docking simulation. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally determined activity.

For a series of analogues of this compound, a QSAR study could be performed to understand which structural features are most important for a particular biological activity. For example, a QSAR analysis of 3-pyrimidin-4-yl-oxazolidin-2-one derivatives as isocitrate dehydrogenase inhibitors identified key steric and electronic factors influencing their inhibitory potency. nih.govresearchgate.net

The development of a robust QSAR model for derivatives of this compound would enable the prediction of the activity of new, unsynthesized compounds. This predictive power can significantly guide the design of more potent and selective molecules. The descriptors used in such a model could include electronic properties (e.g., partial charges), steric parameters (e.g., molecular volume), and hydrophobic characteristics (e.g., logP).

A thorough review of available scientific literature reveals a notable scarcity of dedicated computational and theoretical investigations specifically focused on this compound. While this compound is recognized within chemical databases, extensive research detailing predictive models of its biological activity, its key structural descriptors, specific molecular dynamics simulations, or its explicit use as a scaffold in de novo drug design is not readily found in publicly accessible research.

The pyrimidine ring and the alkynoic acid functional group are individually of significant interest in medicinal chemistry. Pyrimidines are a core structure in numerous biologically active molecules, including several approved drugs. Alkynoic acids have been explored as enzyme inhibitors and as building blocks in organic synthesis. However, the specific combination in this compound has not been the subject of the detailed computational studies outlined in the requested article structure.

Therefore, providing a detailed, evidence-based article that strictly adheres to the requested sections and subsections is not feasible at this time due to the lack of specific research findings for this particular compound. The generation of content for the specified computational and theoretical investigations would require dedicated research that has not been published in the scientific literature.

Future Perspectives and Research Gaps in the Study of 3 Pyrimidin 4 Yl Propiolic Acid

Development of Novel and Efficient Synthetic Routes for Scale-Up

A significant hurdle in the exploration of novel compounds is the availability of efficient and scalable synthetic methodologies. While general methods for the synthesis of pyrimidine (B1678525) derivatives and functionalized alkynes exist, dedicated and optimized routes for the large-scale production of 3-(pyrimidin-4-yl)propiolic acid are yet to be established. nih.govresearchgate.net Future research should focus on developing synthetic pathways that are not only high-yielding but also cost-effective and environmentally benign.

Key research objectives in this area include:

Exploration of Diverse Coupling Strategies: Investigating various cross-coupling reactions, such as Sonogashira coupling between a halogenated pyrimidine and propargyl alcohol followed by oxidation, could provide a direct and efficient route.

Green Chemistry Approaches: The implementation of green chemistry principles, such as the use of non-toxic solvents, catalyst-free reactions, or flow chemistry, would be highly beneficial for sustainable large-scale synthesis. orientjchem.org

Process Optimization: Detailed optimization of reaction parameters, including temperature, pressure, catalyst loading, and reaction time, is crucial for maximizing yield and purity while minimizing by-product formation.

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Starting Materials | Key Reaction | Potential Advantages | Challenges |

| Sonogashira Coupling | 4-Halopyrimidine, Propargyl alcohol/ester | Palladium-copper catalyzed cross-coupling | High efficiency, good functional group tolerance | Catalyst cost and removal, potential for side reactions |

| C-H Activation | Pyrimidine, Propiolic acid derivative | Transition-metal catalyzed direct C-H functionalization | Atom economy, reduced pre-functionalization steps | Regioselectivity control, harsh reaction conditions |

| Building Block Approach | Pyrimidine-4-carbaldehyde, Phosphonium ylide | Wittig-type reaction followed by functional group manipulation | Modular, allows for derivatization | Multi-step, potential for low overall yield |

Expanding the Scope of Biological Evaluation and Target Identification

The pyrimidine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties. mdpi.comnih.govnih.gov The propiolic acid moiety can act as a reactive handle or a rigid linker, potentially influencing binding affinity and selectivity. A significant research gap exists in the comprehensive biological evaluation of this compound.

Future research should systematically screen this compound against a diverse panel of biological targets:

Kinase Inhibition Assays: Given that many pyrimidine derivatives are kinase inhibitors, screening against a broad panel of kinases implicated in cancer and inflammatory diseases is a logical starting point. nih.govacs.org

Antiproliferative and Cytotoxicity Assays: Evaluating the compound's effect on the proliferation of various cancer cell lines is essential to identify potential anticancer activity. nih.govresearchgate.net

Antimicrobial and Antiviral Screening: The pyrimidine core is also found in antimicrobial and antiviral agents, suggesting that this compound should be tested against a range of pathogens. orientjchem.orgnih.gov

Target Deconvolution Studies: For any observed biological activity, identifying the specific molecular target(s) is paramount for understanding the mechanism of action and for further lead optimization. Techniques such as affinity chromatography, chemical proteomics, and computational target prediction can be employed.

Advanced Computational Modeling for Optimized Derivatization and Lead Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and guiding synthetic efforts. nih.govnih.gov For this compound, where empirical data is scarce, in silico modeling can provide initial insights and prioritize the synthesis of derivatives with a higher probability of desired activity.

Future computational studies should focus on:

Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is available for a set of derivatives, 3D-QSAR models like CoMFA and CoMSIA can be developed to correlate structural features with biological activity, guiding the design of more potent analogs. researchgate.netrsc.org

Molecular Docking: Docking studies can predict the binding mode of this compound and its derivatives within the active sites of potential biological targets, helping to rationalize structure-activity relationships. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor interactions, assessing the stability of the binding pose and revealing key interactions that contribute to affinity. rsc.org

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for early-stage assessment of the drug-likeness of the lead compound and its derivatives.

Table 2: Illustrative Data for Future Computational Studies

| Derivative | Predicted Target | Docking Score (kcal/mol) | Predicted ADMET Risk |

| This compound | Kinase X | -8.5 | Low |

| 3-(2-Amino-pyrimidin-4-yl)propiolic acid | Kinase Y | -9.2 | Low |

| 3-(5-Fluoro-pyrimidin-4-yl)propiolic acid | Kinase X | -8.9 | Moderate |

Interdisciplinary Research Directions in Chemical Biology and Material Science

The unique structural features of this compound open up avenues for research beyond traditional medicinal chemistry. The alkyne functionality, in particular, is a versatile handle for various chemical transformations and applications. nih.govyoutube.com

Promising interdisciplinary research directions include:

Chemical Probes and Activity-Based Probes: The propiolic acid can be functionalized with reporter tags (e.g., fluorophores, biotin) to create chemical probes for studying biological systems or activity-based probes for target identification and validation.

Click Chemistry Applications: The terminal alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), enabling the conjugation of this compound to biomolecules, polymers, or surfaces. nih.gov

Development of Functional Materials: The rigid, linear nature of the alkyne and the hydrogen-bonding capabilities of the pyrimidine ring suggest potential applications in the design of novel organic materials, such as liquid crystals, conductive polymers, or metal-organic frameworks (MOFs). acs.org

Addressing Challenges in Compound Optimization for Specific Therapeutic Applications

Once a promising biological activity is identified, the process of lead optimization is critical to transform a hit compound into a viable drug candidate. medchemexpress.comnih.gov This involves iteratively modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

Key challenges to be addressed in the optimization of this compound include:

Improving Potency and Selectivity: Structure-activity relationship (SAR) studies will be essential to understand how modifications to the pyrimidine ring and the propiolic acid moiety affect biological activity. acs.org This will involve the synthesis and testing of a focused library of analogs.

Enhancing Metabolic Stability: The propiolic acid group may be susceptible to metabolic transformations. Strategies to improve metabolic stability could include the introduction of blocking groups or the replacement of the propiolic acid with more stable bioisosteres.

Optimizing Physicochemical Properties: Properties such as solubility, permeability, and plasma protein binding need to be fine-tuned to ensure good oral bioavailability and a favorable pharmacokinetic profile. acs.org

In Vivo Efficacy and Safety Assessment: Promising optimized compounds will need to be evaluated in relevant animal models of disease to demonstrate in vivo efficacy and to assess their safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.